1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea
Description
1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea is a synthetic urea derivative featuring a pyrrolidin-2-one (2-oxopyrrolidine) moiety linked via an ethyl spacer to the urea backbone. This compound has garnered attention in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors. The pyrrolidinone ring introduces conformational rigidity and hydrogen-bonding capabilities, which may influence binding interactions in biological systems .
Properties
IUPAC Name |
1-[2-(2-oxopyrrolidin-1-yl)ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12-7-4-9-16(12)10-8-14-13(18)15-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRHWZOYGOUXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea typically involves the reaction of 2-(2-oxopyrrolidin-1-yl)ethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylurea moiety, where nucleophiles such as amines or thiols can replace the urea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(2-Oxoimidazolidin-1-yl)ethyl]-N′-(3-chlorophenyl)urea (Compound I)
- Structure: Replaces the pyrrolidinone ring with a 2-oxoimidazolidine group.
3-[3-(Dimethylamino)propyl]-1-phenylurea
- Structure: Substitutes the pyrrolidinone-ethyl group with a dimethylaminopropyl chain.
- Safety Profile: Classified as non-hazardous under GHS/CLP regulations, but toxicological data remain incomplete .
- Key Difference : The tertiary amine group introduces basicity, which could enhance cellular uptake or interaction with acidic residues in proteins.
1-[2-(Tetrahydro-2-oxo-1,3-oxazin-3-yl)ethyl]-3-phenylurea
- Structure: Incorporates a tetrahydro-1,3-oxazin-2-one ring instead of pyrrolidinone.
- Synthesis: Derived from 1-(2-aminoethyl)-3-phenylurea via reaction with diethyl carbonate, yielding a 6-membered oxazinone ring .
- Key Difference: The larger oxazinone ring may confer distinct steric and electronic effects, influencing metabolic stability.
ICI 89406 (β1-Adrenergic Antagonist)
- Structure: Features a cyanophenoxy-hydroxypropylamino side chain attached to the urea.
- Activity : Selective β1-adrenergic receptor antagonist used in positron emission tomography (PET) imaging .
- Key Difference: The extended hydrophobic substituent likely enhances receptor selectivity compared to the compact pyrrolidinone-ethyl group.
Biological Activity
Overview
1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidinone ring and a phenylurea moiety, contributing to its unique structural and functional properties.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The mechanism of action can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
- Receptor Binding : It can interact with various receptors, either acting as an agonist or antagonist, influencing downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent, particularly in targeting specific cancer cell lines.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation through modulation of inflammatory pathways.
- Neuroprotective Activity : Some investigations indicate potential neuroprotective effects, which may be beneficial in neurodegenerative diseases.
Research Findings
Recent studies have explored the biological activity of this compound in various contexts. Key findings include:
- In vitro Studies : Laboratory experiments have demonstrated the ability of the compound to inhibit cell proliferation in certain cancer cell lines (e.g., HT-29 and TK-10) and reduce markers of inflammation in cellular models.
| Study Type | Cell Line/Model | Activity Observed | Reference |
|---|---|---|---|
| In vitro | HT-29 | Reduced proliferation | |
| In vitro | TK-10 | Induced apoptosis | |
| Inflammatory Model | RAW264.7 Macrophages | Decreased cytokine release |
Case Studies
A few notable case studies highlight the biological activity of this compound:
- Anticancer Activity : In a study involving the treatment of human colorectal cancer cells, the compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
- Neuroprotection : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting potential therapeutic applications for conditions like Alzheimer's disease.
Q & A
Basic: What are the key considerations for synthesizing 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea with high purity?
Methodological Answer:
Optimizing synthesis requires precise control of reaction conditions, including temperature, solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions), and stoichiometric ratios of intermediates. Multi-step synthesis often involves forming a pyrrolidinone intermediate followed by coupling with a phenylurea moiety. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC ensures minimal byproduct formation. For example, sodium hydride has been used as a base to stabilize intermediates in similar urea derivatives .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the pyrrolidinone, ethyl, and phenylurea groups. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the urea carbonyl (∼1650–1700 cm⁻¹) and pyrrolidinone amide bonds. X-ray crystallography, if feasible, provides definitive structural confirmation. For analogs, discrepancies in chemical shifts (e.g., δ 7.2–7.6 ppm for aromatic protons) can indicate steric or electronic effects from substituents .
Advanced: How can computational methods aid in predicting the compound's interaction with biological targets?
Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic properties and reactive sites, while molecular docking (e.g., AutoDock Vina) models interactions with enzymes like kinases or proteases. For example, the pyrrolidinone ring may hydrogen-bond with catalytic residues, and the phenylurea group could occupy hydrophobic pockets. Molecular Dynamics (MD) simulations assess binding stability over time. These methods reduce experimental workload by prioritizing high-probability targets before in vitro assays .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
Implementing Design of Experiments (DoE) methodologies, such as factorial designs, identifies critical variables (e.g., reaction time, catalyst loading). For instance, a 2³ factorial design could optimize temperature (40–60°C), solvent (DMF vs. THF), and base (NaH vs. K₂CO₃). Statistical tools like ANOVA analyze parameter significance. Process Analytical Technology (PAT) tools, such as in-situ FT-IR, enable real-time monitoring to maintain consistency. Reproducibility is enhanced by strict control of anhydrous conditions and inert atmospheres during sensitive steps .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
Contradictory results often arise from differences in assay conditions (e.g., cell lines, compound solubility). Standardize protocols using ISO-certified reagents and validate via positive controls. For example, if IC₅₀ values vary in enzyme inhibition assays, check for redox interference from DMSO carriers. Dose-response curves should use ≥6 concentrations, and data normalization (e.g., to vehicle controls) reduces plate-to-plate variability. Meta-analysis of published datasets can identify confounding factors like pH sensitivity of the urea group .
Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR)?
Methodological Answer:
Fragment-based SAR studies involve systematic modifications:
- Pyrrolidinone substitution : Replace 2-oxo with thioamide to assess hydrogen-bonding necessity.
- Ethyl linker elongation : Introduce methyl groups to test steric effects.
- Phenylurea substituents : Add electron-withdrawing groups (e.g., -NO₂) to modulate π-π stacking.
High-throughput screening (HTS) in 96-well plates enables rapid profiling. QSAR models using descriptors like logP, polar surface area, and H-bond donors predict bioavailability. Orthogonal assays (e.g., SPR for binding kinetics) validate hits .
Advanced: What are the critical safety protocols when handling this compound in a research setting?
Methodological Answer:
While specific toxicological data may be limited, assume hazard potential based on structural analogs. Use fume hoods for synthesis and handling. Personal Protective Equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles. Respiratory protection (NIOSH N95) is required if airborne particulates are generated. Emergency showers and eyewash stations must be accessible. Waste disposal follows EPA guidelines for urea derivatives, with incineration recommended for non-halogenated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
